N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(23,18-8-5-13-24-18)14-21-19(22)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,23H,14H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWPVFPKTDOXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Amide Bond Formation
Carboxylic Acid Activation Strategies
The target compound is an amide derivative of [1,1'-biphenyl]-4-carboxylic acid. A common approach involves activating the carboxylic acid group for nucleophilic attack by the amine, 2-(furan-2-yl)-2-hydroxypropylamine.
Acid Chloride Intermediate
Activation via thionyl chloride (SOCl₂) or oxalyl chloride converts [1,1'-biphenyl]-4-carboxylic acid into its corresponding acid chloride. Subsequent reaction with 2-(furan-2-yl)-2-hydroxypropylamine in the presence of a base (e.g., triethylamine) yields the amide. This method typically achieves 70–85% yields but requires anhydrous conditions to prevent hydrolysis.
Representative Procedure
- Dissolve [1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in dry dichloromethane.
- Add thionyl chloride (1.2 eq) dropwise at 0°C, then reflux for 2 hours.
- Remove excess SOCl₂ under reduced pressure.
- Add 2-(furan-2-yl)-2-hydroxypropylamine (1.1 eq) and triethylamine (2.0 eq) in tetrahydrofuran.
- Stir at room temperature for 12 hours, then purify via column chromatography.
Coupling Reagent-Mediated Synthesis
Modern methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) . These reagents facilitate amide bond formation without isolating the acid chloride. For example, HATU-mediated coupling in dimethylformamide (DMF) at 0–25°C achieves yields exceeding 90%.
Key Advantages
Alternative Pathways: Mixed Carbonate and Enzymatic Methods
Mixed Carbonate Activation
Recent studies highlight mixed carbonates as activating agents. For instance, propyl chloroformate reacts with [1,1'-biphenyl]-4-carboxylic acid to form a reactive intermediate, which subsequently couples with the amine. This method avoids harsh conditions and is suitable for industrial-scale production.
Typical Conditions
Biocatalytic Approaches
Enzymatic amidation using lipases or proteases has been explored for stereocontrolled synthesis. For example, Candida antarctica lipase B catalyzes the reaction between [1,1'-biphenyl]-4-carboxylic acid and 2-(furan-2-yl)-2-hydroxypropylamine in organic solvents, though yields remain modest (50–65%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling reagent activity, while ethereal solvents (e.g., THF) favor acid chloride stability. Elevated temperatures (40–60°C) accelerate kinetics but may degrade heat-labile substrates.
Table 1: Solvent Optimization for EDCl-Mediated Coupling
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 92 | 98 |
| THF | 25 | 85 | 95 |
| Dichloromethane | 0 | 78 | 90 |
Purification and Characterization
Industrial-Scale Production Challenges
Cost-Efficiency Analysis
Coupling reagents like HATU are cost-prohibitive for large-scale synthesis. Alternatives such as propylphosphonic anhydride (T3P) reduce expenses by 30–40% while maintaining yields >85%.
Environmental Impact
Green chemistry principles advocate for enzymatic methods or solvent-free mechanochemical synthesis to minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest in biological research.
Medicine: Its pharmacological properties make it a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, leading to the modulation of biological processes. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the benzamide moiety may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Biphenyl carboxamides are a diverse class of molecules with variations in substituents on the amide nitrogen or biphenyl core. Below is a comparison of key structural features:
Key Observations :
- The furan and hydroxy groups in the target compound introduce polar and hydrogen-bonding capabilities, contrasting with the hydrophobic cycloalkyl or polycyclic groups in compounds 7 and 8 .
- Compared to the thiazole-containing analog (Y030-2401), the furan moiety may reduce logP (hydrophobicity) due to its oxygen atom .
Physicochemical Properties
Comparative physicochemical data highlight the impact of substituents:
Notes:
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide (CAS Number: 1396747-98-0) is a compound that has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.4 g/mol. The structure features a furan ring, a biphenyl moiety, and a carboxamide functional group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and benzamide have shown promising activity against various bacterial strains. A study highlighted that certain pyrrole-benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that compounds containing biphenyl and furan groups can inhibit tumor growth in various cancer models. For example, related compounds have demonstrated significant tumor growth inhibition in xenograft models of head and neck cancer . Further investigation is needed to determine the specific mechanisms by which this compound exerts its effects.
The precise mechanism of action for this compound is not fully elucidated; however, compounds with similar structures are known to interact with various biological targets. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Similar compounds have been identified as ligands for various receptors, which could mediate their biological effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of furan and biphenyl derivatives against common pathogens. The results indicated that modifications to the furan ring significantly enhanced antibacterial activity compared to unmodified analogs.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| This compound | TBD | TBD |
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, analogs similar to this compound were tested in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa (Cervical) | 15 | This compound |
| MCF7 (Breast) | 20 | Similar Biphenyl Derivative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide, and how can yield and purity be improved?
- Methodology :
- Stepwise Synthesis : Utilize a modular approach involving coupling of the biphenyl-4-carboxamide core with a furan-2-yl-hydroxypropyl sidechain. Intermediate steps may require protection/deprotection of hydroxyl groups to prevent side reactions .
- Purification : Employ automated flash chromatography (e.g., using silica gel gradients) for intermediates, as demonstrated for analogous biphenyl carboxamides (yields: 50–84%) .
- Yield Optimization : Screen reaction conditions (solvent, temperature) via high-throughput methods. For example, continuous flow chemistry reduces reaction times and improves reproducibility for furan-containing analogs .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- Spectroscopy : Use NMR and NMR to verify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, biphenyl aromatic signals). Mass spectrometry (MS) confirms molecular weight .
- Crystallography : Perform single-crystal X-ray diffraction to resolve bond lengths/angles, particularly for the hydroxypropyl and furan moieties, as applied to structurally similar compounds .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology :
- Chromatography : Automated flash chromatography with ethyl acetate/hexane gradients effectively separates biphenyl carboxamides from byproducts .
- Recrystallization : Use chloroform/methanol mixtures for final purification, as demonstrated for furyl-carboxamide derivatives .
Q. How does the furan ring influence the compound's solubility and stability?
- Methodology :
- Solubility Testing : Measure solubility in DMSO, ethanol, and aqueous buffers via UV-Vis spectroscopy. Furan rings typically enhance solubility in organic solvents but reduce aqueous stability .
- Stability Assays : Conduct accelerated degradation studies under varying pH and temperature conditions. The hydroxypropyl group may introduce sensitivity to oxidative environments .
Advanced Research Questions
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, logP, and metabolic stability. For analogs, furan rings correlate with moderate blood-brain barrier permeability .
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Derivatization : Synthesize analogs with modified furan substituents (e.g., methylthio or nitro groups) or biphenyl linkers. Compare IC values in target assays .
- Mutagenesis : Pair SAR with site-directed mutagenesis of suspected protein targets (e.g., kinases or GPCRs) to identify critical binding residues .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Discrepancies in IC values for biphenyl carboxamides often arise from assay variability .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What mechanisms underlie this compound's interaction with transient receptor potential (TRP) channels?
- Methodology :
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using TRP channel crystal structures (e.g., TRPV1). The biphenyl group may occupy hydrophobic pockets, while the furan interacts with polar residues .
- Electrophysiology : Use patch-clamp recordings on TRP-expressing HEK293 cells to measure ion flux inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
